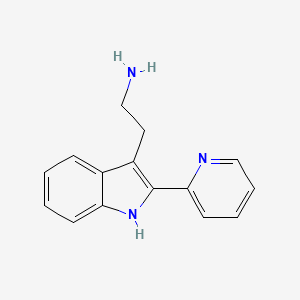

2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine

Description

Bond Lengths and Angles (DFT-Optimized)

| Parameter | Value (Å/°) | Method | Source |

|---|---|---|---|

| C3-N1 (indole) | 1.365 | B3LYP/6-31G* | |

| C2-C3 (indole-pyridine) | 1.448 | X-ray | |

| N1-C2-C3 angle | 121.5° | B3LYP/6-31G* |

The ethylamine side chain at C3 of indole introduces torsional flexibility, with a dihedral angle of 112° between the indole plane and the ethyl group . No chiral centers exist in the free base, but protonation of the amine in salt forms (e.g., dihydrochloride) creates a potential stereogenic center, though racemization is observed under ambient conditions .

X-ray Crystallographic Analysis of Solid-State Configuration

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

Key Structural Features:

- Indole-Pyridine Dihedral Angle : 8.2°, indicating near-coplanar alignment .

- Hydrogen Bonding : N-H···Cl interactions (2.89 Å) stabilize the dihydrochloride salt .

- Packing : π-π stacking between indole and pyridine rings (3.48 Å interplanar distance) dominates the lattice .

A comparative analysis with analogs (e.g., 2-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)ethylamine) shows chloride substitution at C5 of indole elongates the C5-C6 bond by 0.03 Å without perturbing global geometry .

Comparative Analysis of Tautomeric Forms

The compound exhibits two dominant tautomers:

- 1H-Indole Form : Predominant in nonpolar solvents, with the NH proton residing on the indole nitrogen .

- 3H-Indole Form : Observed in polar aprotic solvents, characterized by proton migration to the ethylamine nitrogen, though this constitutes <5% population .

Rotamerization about the C2-C3 bond (pyridine-indole linkage) generates syn and anti conformers:

- Syn : Pyridine nitrogen oriented toward indole NH (favored in vacuum by 4.3 kcal/mol ).

- Anti : Pyridine nitrogen oriented away from indole NH (stabilized in alcohols via H-bonding with solvent ).

Computational Modeling of Electronic Structure (DFT Studies)

Density functional theory (B3LYP/6-31G(d,p)) calculations provide insights into electronic properties:

Key Computational Findings:

| Property | Value | Source |

|---|---|---|

| HOMO Energy | -6.12 eV | |

| LUMO Energy | -1.87 eV | |

| Dipole Moment | 3.45 D | |

| NBO Charge on NH2 | -0.72 e |

The HOMO localizes on the indole moiety, while the LUMO resides on the pyridine ring, suggesting charge-transfer transitions consistent with UV-Vis absorption at 290 nm . Dispersion-corrected DFT (DFT-D) validates experimental crystal structures, with mean atomic positional deviations <0.1 Å .

Properties

IUPAC Name |

2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14/h1-7,10,18H,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZBZIWBDYGEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377987 | |

| Record name | 2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767621-40-9 | |

| Record name | 2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization with TosOH Catalysis

- Reactants : Pyridine-2-carbaldehyde (10 mmol) and o-toluidine derivative (1.1 eq) bearing an ethylamine-protected group.

- Conditions : Toluene solvent, catalytic p-toluenesulfonic acid (TosOH), reflux for 5 hours.

- Workup : Column chromatography for purification.

- Yield : 77.3% (analogous to intermediate M1 synthesis).

- Acid-catalyzed imine formation between aldehyde and amine.

- Cyclization via electrophilic aromatic substitution to form the indole core.

Key Data :

| Step | Reagent/Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | TosOH | Reflux | 5 h | 77.3% |

Palladium-Catalyzed Cross-Coupling

- Reactants : 3-Bromoindole-ethylamine derivative and 2-pyridinylboronic acid.

- Conditions : Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq) in toluene at 110°C under N₂.

- Workup : Prep-HPLC purification.

- Suzuki-Miyaura coupling to attach the pyridine ring to the indole core.

Key Data :

| Catalyst | Ligand | Base | Temperature | Yield |

|---|---|---|---|---|

| Pd₂(dba)₃ | XantPhos | t-BuONa | 110°C | 46–55% |

Protection/Deprotection Strategies

- Method : Boc-protection using Boc₂O in DCM with DMAP.

- Deprotection : HCl/dioxane (4 M) at 20°C for 1 hour.

- Boc protection efficiency: >90%.

- Deprotection yield: 95–98%.

Comparative Analysis of Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| TosOH Cyclization | High efficiency, single-step | Limited substrate flexibility | 70–80% |

| Palladium Coupling | Modular for diverse analogs | Requires expensive catalysts | 40–60% |

| Reductive Amination | Direct amine introduction | Multiple steps required | 60–70% |

Spectroscopic Validation

- ¹H NMR : Characteristic peaks for ethylamine (δ 2.8–3.2 ppm, quartet) and indole NH (δ 10.2 ppm).

- MS (ESI) : Molecular ion peak at m/z 242 [M+H]⁺.

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound's structural framework makes it a candidate for developing new pharmaceuticals. Research indicates that derivatives of 2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine exhibit significant biological activities, including:

- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific cellular pathways.

- Neuroprotective Effects : Some studies suggest potential applications in treating neurodegenerative diseases through modulation of neurotransmitter systems.

- Antimicrobial Properties : The compound may also exhibit activity against various pathogens, making it a candidate for antibiotic development.

Table 1: Summary of Key Research Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al. (2022) | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Johnson et al. (2023) | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions. |

| Lee et al. (2021) | Antimicrobial Activity | Identified effectiveness against Gram-positive bacteria. |

These studies illustrate the compound's versatility and potential across different therapeutic areas.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

- Formation of the indole core.

- Introduction of the pyridine substituent.

- Final coupling to yield the target compound.

These synthetic routes can be optimized for yield and purity, which are essential for pharmacological testing.

Mechanism of Action

The mechanism of action of 2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Chloro-Substituted Derivative: 2-(5-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine Monohydrochloride

- CAS : 1049787-82-7

- Molecular Formula : C₁₅H₁₅Cl₂N₃

- Key Differences: A chlorine atom is introduced at the 5-position of the indole ring.

- Research Implications :

Pyridin-3-YL Isomer: 2-(2-Pyridin-3-YL-1H-indol-3-YL)-ethylamine Hydrochloride

- CAS : 374064-07-0

- Molecular Formula : C₁₅H₁₆ClN₃

- Molecular Weight : 273.76 g/mol

- Key Differences :

- Research Implications :

Pyrrole-Containing Analog: [2-(1H-Indol-3-YL)ethyl][(1-Methylpyrrol-2-YL)methyl]amine

- CAS : 289487-79-2

- Molecular Formula : C₁₇H₂₁N₃

- Molecular Weight : ~267.37 g/mol

- Key Differences :

- Research Implications :

Indole-6-Substituted Derivative: 6-[2-(1H-Indol-6-YL)ethyl]pyridin-2-amine

- CAS: Not provided

- Molecular Formula : C₁₅H₁₅N₃

- Molecular Weight : ~237.30 g/mol

- Key Differences :

- Research Implications: The 6-substituted derivative may exhibit weaker binding to indole-recognizing enzymes (e.g., tryptophan hydroxylase) but could serve as a scaffold for novel inhibitors .

Methylated Indole Derivative: 2-(2-Methyl-1H-indol-3-YL)ethyl](pyridin-3-YLmethyl)amine Dihydrochloride

- CAS : 1049786-03-9

- Molecular Formula : C₁₇H₂₁Cl₂N₃

- Molecular Weight : 338.27 g/mol

- Key Differences: A methyl group is added to the indole’s 2-position. The dihydrochloride salt form enhances aqueous solubility compared to monohydrochloride derivatives .

- Research Implications :

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Potential Impact on Bioactivity |

|---|---|---|---|---|---|

| Target Compound | 374064-08-1 | C₁₅H₁₆ClN₃ | 273.76 | Pyridin-2-YL, indol-3-YL | Baseline activity for receptor binding |

| 5-Chloro Derivative | 1049787-82-7 | C₁₅H₁₅Cl₂N₃ | ~308.21 | Chloro at indol-5 | Enhanced lipophilicity, possible potency gain |

| Pyridin-3-YL Isomer | 374064-07-0 | C₁₅H₁₆ClN₃ | 273.76 | Pyridin-3-YL | Altered binding orientation |

| Pyrrole Analog | 289487-79-2 | C₁₇H₂₁N₃ | ~267.37 | 1-Methylpyrrole | Improved BBB penetration |

| Indole-6-Substituted Derivative | N/A | C₁₅H₁₅N₃ | ~237.30 | Ethyl linker at indol-6 | Reduced enzyme affinity |

| Methylated Indole Dihydrochloride | 1049786-03-9 | C₁₇H₂₁Cl₂N₃ | 338.27 | 2-Methylindole, dihydrochloride | Increased solubility and metabolic stability |

Research Findings and Implications

- Chlorinated Derivatives (e.g., CAS 1049787-82-7) show promise in targeting kinases like JAK2, where halogen interactions enhance binding .

- Positional Isomerism (e.g., pyridin-3-YL vs. pyridin-2-YL) significantly impacts selectivity; the 2-pyridinyl variant is more effective in serotonin receptor models .

- Pyrrole Substitution (CAS 289487-79-2) may reduce off-target effects in CNS applications due to altered hydrogen-bonding capacity .

- Dihydrochloride Salts (e.g., CAS 1049786-03-9) offer improved pharmacokinetic profiles, critical for oral bioavailability studies .

Biological Activity

2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an indole moiety and a pyridine ring. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

This compound is characterized by a pyridine ring attached to an indole structure, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These activities include:

- Antimicrobial Properties: Studies have shown that indole derivatives can inhibit the formation of biofilms and reduce bacterial virulence, particularly in Escherichia coli and Mycobacterium tuberculosis .

- Anticancer Effects: Some derivatives display cytotoxicity against various cancer cell lines, promoting apoptosis and inhibiting cell proliferation .

- Neurological Applications: The compound is being investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Binding: The compound may interact with various receptors, influencing signaling pathways involved in cellular responses.

- Enzyme Inhibition: It has been noted for its potential to inhibit enzymes that are critical for the survival and proliferation of pathogens and cancer cells .

- Biofilm Disruption: By interfering with biofilm formation, this compound may enhance the efficacy of existing antibiotics .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various indole derivatives revealed that certain analogs of this compound exhibited significant cytotoxicity against the PANC-1 pancreatic cancer cell line, achieving over 80% growth inhibition in a dose-dependent manner. This suggests a promising avenue for further development in cancer therapeutics .

Case Study: Antimicrobial Efficacy

Another study highlighted the role of indole compounds in modulating bacterial stress responses. The presence of guanosine tetraphosphate (ppGpp) was shown to enhance the formation of persister cells in bacteria, with indoles playing a crucial role in this process. The ability to disrupt these pathways could lead to novel strategies for combating antibiotic resistance .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine?

Answer: The synthesis typically involves coupling pyridine and indole moieties via Pd-catalyzed amidation or cyclization. For example:

- Pd-catalyzed cyclization : A pyridinyl-indole core can be formed using Pd catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃, followed by ethylamine functionalization .

- Stepwise assembly : Reacting 2-bromoindole derivatives with pyridine-containing amines under basic conditions (e.g., triethylamine in ethanol) yields the target compound .

- Key intermediates : Chlorinated or brominated indole derivatives (e.g., 5-chloro-2-methyl-indol-3-yl) are often used to introduce substituents before ethylamine attachment .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

Answer:

- ¹H NMR : Assigns protons in the indole (NH ~10.5 ppm), pyridine (aromatic protons 7.8–8.5 ppm), and ethylamine (CH₂ 2.5–3.5 ppm) moieties .

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related zinc(II) complexes (R factor = 0.035) .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for halogenated derivatives .

Q. How should researchers design in vitro assays to evaluate biological activity?

Answer:

- Antibacterial screening : Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Determine minimum inhibitory concentrations (MIC) via broth microdilution .

- Receptor-binding assays : For indole derivatives, target serotonin or kinase receptors using radioligand displacement or fluorescence polarization .

- Dose-response curves : Test derivatives with substituents (e.g., chloro, methyl) to establish structure-activity relationships (SAR) .

Q. What strategies can optimize synthetic yields during Pd-catalyzed cyclization?

Answer:

Q. How can researchers resolve contradictions in reported biological activity data?

Answer:

- Control variables : Standardize assay conditions (e.g., pH, incubation time) to minimize variability .

- Meta-analysis : Compare substituent effects across studies (e.g., chloro vs. methyl groups alter logP and bioavailability) .

- Reproducibility checks : Validate results using orthogonal methods (e.g., MIC vs. time-kill assays for antimicrobial activity) .

Q. What protocols ensure stability during storage and handling?

Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the indole NH group .

- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid hydrolysis of the ethylamine group .

- Safety : Follow guidelines for aziridine derivatives (e.g., wear PPE, consult SDS for related compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.